molecular formula C10H7BrN2O3 B3280927 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid CAS No. 724788-65-2

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B3280927
CAS No.: 724788-65-2
M. Wt: 283.08 g/mol
InChI Key: UXVVWOFTXSGSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the sixth position, and a carboxylic acid group at the third position of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the bromination of 6-methoxy-1,5-naphthyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth position .

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: The compound is used in biological assays to study its effects on different biological targets and pathways.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which can provide distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-7-3-2-6-9(13-7)8(11)5(4-12-6)10(14)15/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVVWOFTXSGSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737498
Record name 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724788-65-2
Record name 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 N NaOH (300 mL, 600 mmol) was added dropwise over 30 min to a stirred solution of 4-bromo-6-methoxy-[1,5]naphthyridine-3-carboxylic acid ethyl ester (83.56 g, 268 mmol) in THF (835 mL). Stirring was continued overnight, at which time LC/MS showed that the saponification was complete. 2 N HCl was added to pH 6 and the THF was removed in vacuo. 2 N HCl was added to pH 2, then water (250 mL) was added, and the mixture was cooled thoroughly in ice. The solid was collected by suction filtration, washed with water and dried (first using a rotary evaporator at 50° C. and then under high vacuum at 50° C. overnight) to give the title compound (76.7 g, slightly over quantitative). This material was used without further purification.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
83.56 g
Type
reactant
Reaction Step One
Name
Quantity
835 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 5
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.